2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide
Overview
Description
2,6-Dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide (DPC-1) is a chemical compound that has been investigated for its potential applications in scientific research. DPC-1 has a unique structure that makes it a valuable tool for studying biochemical and physiological processes.
Scientific Research Applications
Antitumor Activity
- Compounds related to this chemical structure, specifically cyclohexane-1-carboxamide derivatives, have shown promising in vitro antitumor activity against various cancer cell lines, including breast cancer and liver cancer cells. One compound exhibited significant activity against the breast cancer cell line MCF-7 (Abd-Allah & Elshafie, 2018).
Crystal Structure Analysis
- The crystal structure of compounds closely related to "2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide" has been analyzed, contributing to the understanding of molecular conformations and interactions in solid-state chemistry (Habibi et al., 2008).
Synthesis and Characterization
- Various derivatives of cyclohexanecarboxamide have been synthesized and characterized, exploring their potential in creating new chemical entities with distinct biological or physical properties (Özer et al., 2009).
Supramolecular Structures
- Research has been conducted on the supramolecular structures of compounds similar to "this compound," contributing to the development of new materials with specific molecular arrangements and properties (Lee et al., 2004).
Synthesis for Drug Development
- The synthesis of related compounds has been explored for developing new therapeutic agents, especially in the field of oncology, highlighting the chemical's relevance in drug discovery (Ji et al., 2018).
Material Science Applications
- Research has also delved into the use of related chemical structures in the development of new polymers and materials, contributing to advances in material science and engineering (Zhao et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to target non-receptor tyrosine-protein kinases . These kinases play a role in many key processes linked to cell growth and survival such as cytoskeleton remodeling in response to extracellular stimuli, cell motility, and more .
Mode of Action
It can be inferred that the compound might interact with its targets (possibly non-receptor tyrosine-protein kinases) and induce changes that affect cell growth and survival .
Biochemical Pathways
Given its potential target, it might be involved in pathways related to cell growth and survival .
Pharmacokinetics
Similar compounds have shown moderate oral mammalian toxicity .
Result of Action
It can be inferred that the compound might affect cell growth and survival, possibly through its interaction with non-receptor tyrosine-protein kinases .
Action Environment
It’s worth noting that similar compounds have shown a greater toxicity to fish, indicating that the compound’s action might be influenced by the presence of certain aquatic species .
Properties
IUPAC Name |
2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3/c21-20(22,23)14-7-4-8-15(11-14)24-19(27)18-16(25)9-13(10-17(18)26)12-5-2-1-3-6-12/h1-8,11,13,18H,9-10H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOUPFDIPIDJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(C1=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154554 | |
Record name | 2,6-Dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020251-88-0 | |
Record name | 2,6-Dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020251-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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